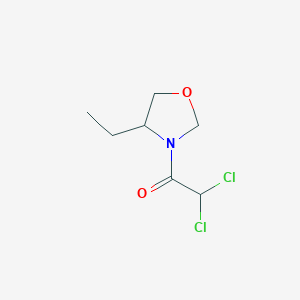
2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- typically involves a cycloaddition reaction of an amino alcohol with an aldehyde or ketone, followed by acylation with dichloroacetyl chloride. The reaction is often carried out in benzene under reflux conditions . The general synthetic route can be summarized as follows:
Cycloaddition Reaction: An amino alcohol reacts with an aldehyde or ketone to form an oxazolidine intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
化学反应分析
Types of Reactions
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: The dichloroacetyl group can be substituted with other acyl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and tetrabutylammonium iodide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acyl chlorides and bases like sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and substituted oxazolidines .
科学研究应用
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- has several scientific research applications:
作用机制
The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- involves the induction of detoxifying enzymes and interaction with molecular targets. For instance, in maize, it induces the production of glutathione and the activity of glutathione S-transferase, which helps detoxify herbicides . The compound also interacts with acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids .
相似化合物的比较
Similar Compounds
3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE: Similar in structure but with different substituents, leading to variations in biological activity.
OXAZOLIDINONES: These compounds share the oxazolidine ring but differ in their functional groups and applications, particularly as antibiotics.
Uniqueness
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- is unique due to its specific dichloroacetyl group, which imparts distinct biological activities and makes it a valuable compound in both agricultural and pharmaceutical research .
属性
CAS 编号 |
52836-86-9 |
|---|---|
分子式 |
C7H11Cl2NO2 |
分子量 |
212.07 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-2-5-3-12-4-10(5)7(11)6(8)9/h5-6H,2-4H2,1H3 |
InChI 键 |
MCNAPBRXUMKCJP-UHFFFAOYSA-N |
规范 SMILES |
CCC1COCN1C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















